N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide
Description
N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an amide group
Properties
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O2/c1-12(2,11(16)19)5-17-10(18)9-7(14)3-6(13)4-8(9)15/h3-4H,5H2,1-2H3,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFQQLDBEWTGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=C(C=C1F)Br)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluorobenzoic acid.
Amidation Reaction: The benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 3-amino-2,2-dimethyl-3-oxopropylamine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Automated Reaction Systems: Utilizing automated systems to control reaction parameters precisely.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The amine group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.
Reduction: Reducing agents like LiAlH₄, solvents such as ether.
Oxidation: Oxidizing agents like KMnO₄, solvents like water or acetic acid.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the amide to an amine.
Oxidation: Formation of nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-chloro-2,6-difluorobenzamide
- N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-iodo-2,6-difluorobenzamide
Uniqueness
Compared to its analogs, N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,6-difluorobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chloro and iodo counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
